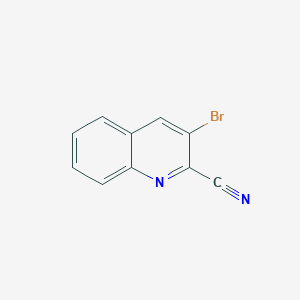

2-Cyano-3-bromoquinoline

Description

The exact mass of the compound 2-Cyano-3-bromoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyano-3-bromoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-bromoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLOASAMGUFRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346886 | |

| Record name | 2-CYANO-3-BROMOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-11-3 | |

| Record name | 2-CYANO-3-BROMOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Chemistry

An In-depth Technical Guide to 2-Cyano-3-bromoquinoline and its Core Precursor, 3-Bromoquinoline

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting activities that span from antimalarial to anticancer agents.[1][2] This guide addresses the specific query for 2-Cyano-3-bromoquinoline . An extensive search of chemical databases and scientific literature reveals that this specific substitution pattern is not widely documented, nor does it have a readily available, registered CAS (Chemical Abstracts Service) number.

However, the synthesis of such novel derivatives is a primary objective for researchers in drug discovery. This guide, therefore, pivots to provide a comprehensive technical overview of a critical and commercially available precursor: 3-Bromoquinoline (CAS Number: 5332-24-1) . Understanding the properties, reactivity, and analytical characterization of this key building block is fundamental for any scientific endeavor aimed at synthesizing 2-cyano-3-bromoquinoline or other complex, functionalized quinoline derivatives. We will explore the established data for 3-bromoquinoline and then logically extend the principles to the synthesis of 3-cyanoquinolines, providing a roadmap for researchers in the field.

Part 1: Core Compound Profile: 3-Bromoquinoline

3-Bromoquinoline is a versatile halogenated heterocycle used extensively as an intermediate in organic synthesis.[3] Its bromine atom at the 3-position provides a reactive handle for introducing a wide variety of functional groups through well-established chemical transformations.

Identifiers and Chemical Structure

| Property | Value | Source(s) |

| CAS Number | 5332-24-1 | [3][4][5][6] |

| IUPAC Name | 3-bromoquinoline | [4] |

| Molecular Formula | C₉H₆BrN | [3][4][5][6] |

| Molecular Weight | 208.05 g/mol | [4][5][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br | [4] |

| InChI Key | ZGIKWINFUGEQEO-UHFFFAOYSA-N | [4][7] |

| EC Number | 226-237-1 | [4] |

| MDL Number | MFCD00006767 | [3][5] |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [3][5] |

| Appearance | Clear colorless to yellow liquid | [3][5] |

| Melting Point | 13-15 °C | [5][8] |

| Boiling Point | 274-276 °C | [5][8] |

| Density | 1.533 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.664 | [5] |

| LogP | 2.997 - 3.03 | [6][7] |

| Water Solubility | 103 mg/L at 25 °C | [5] |

Part 2: Analytical Characterization Workflow

Unambiguous structural confirmation is a cornerstone of chemical research. For a molecule like 3-bromoquinoline, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Accurately weigh 5-10 mg of the 3-bromoquinoline sample.[9]

-

Dissolution: Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[9] Include tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Place the tube in the NMR spectrometer and acquire the Free Induction Decay (FID) data. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: Apply Fourier transform to the FID and phase the resulting spectrum to obtain the final ¹H NMR spectrum.

Expected ¹H NMR Spectrum: The spectrum should display six distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are typically the most deshielded due to the electron-withdrawing effect of the nitrogen atom.

Expected ¹³C NMR Spectrum: The spectrum will show nine signals for the nine unique carbon atoms in the molecule. The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronic effects.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can reveal structural information through fragmentation patterns.[9] For 3-bromoquinoline, its most critical diagnostic feature is the isotopic signature of bromine.

Expected Mass Spectrum: The key feature is the molecular ion peak (M⁺•). Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z 207 (for C₉H₆⁷⁹BrN) and another at m/z 209 (for C₉H₆⁸¹BrN).[9] This M/M+2 pattern is definitive proof of the presence of a single bromine atom.[9]

| m/z Value | Proposed Fragment | Significance |

| 207, 209 | [C₉H₆BrN]⁺• | Molecular Ion (M⁺•) . The ~1:1 ratio confirms one bromine atom. |

| 128 | [M - Br]⁺ | Loss of the bromine atom, indicating the quinoline core. |

| 101 | [C₈H₅N]⁺ | Further fragmentation of the quinoline ring. |

Part 3: Synthesis and Reactivity

The utility of 3-bromoquinoline lies in its reactivity, which allows for the strategic construction of more complex molecules.

Synthesis of 3-Bromoquinoline

One established method for synthesizing 3-bromoquinoline involves heating quinoline perbromide at 180 °C.[5] More modern methods often employ regioselective C-H activation or other directed bromination techniques, though these are beyond the scope of this guide.

Key Reactions and Pathway to Cyanoquinolines

3-Bromoquinoline is an excellent substrate for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitutions.[3] It also undergoes bromine-magnesium exchange to form a Grignard reagent, which can then be quenched with various electrophiles to yield functionalized quinolines.

Causality in Experimental Choice: For researchers aiming to synthesize 2-Cyano-3-bromoquinoline or related analogs, converting the bromine at the 3-position into a cyano group is a logical and common synthetic step. The Rosenmund-von Braun reaction , which uses a copper(I) cyanide salt, is a classic and reliable method for this transformation. The choice of this reaction is dictated by the stability of the aryl-bromine bond and the proven efficacy of copper cyanide in facilitating this specific nucleophilic substitution.

This reaction provides a direct pathway to 3-cyanoquinolines, which are themselves valuable building blocks in medicinal chemistry.[10] The synthesis of the specific target, 2-Cyano-3-bromoquinoline, would require a more complex, multi-step synthesis, potentially involving protection/deprotection strategies or directed C-H activation/functionalization, starting from a different precursor.

Part 4: Applications in Research and Drug Development

The true value of 3-bromoquinoline is realized in its application as a synthetic intermediate.

-

Pharmaceutical Development: It is a key starting material for synthesizing molecules with potential anti-cancer and anti-inflammatory properties.[3][11] The quinoline scaffold is found in numerous compounds screened for antiproliferative and cytotoxic activity against various cancer cell lines.[12][13]

-

Organic Synthesis: Its defined point of reactivity makes it an ideal model compound and building block for developing and testing new chemical reactions and pathways.[3]

-

Materials Science: Derivatives of 3-bromoquinoline can be used to create fluorescent probes for biological imaging and advanced materials like polymers and coatings with unique electronic properties.[3]

-

Agrochemicals: It serves as a precursor in the synthesis of novel pesticides and herbicides.[3]

Part 5: Safety and Handling

As with any laboratory chemical, proper handling of 3-bromoquinoline is paramount to ensure user safety.

Hazard Identification

The compound is classified as hazardous and requires careful handling.

| Hazard Class | GHS Classification | Statement | Source(s) |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [14][15] |

| Skin Irritation | Category 2 | Causes skin irritation. | [4][14][15] |

| Eye Irritation | Category 2 | Causes serious eye irritation. | [4][14][15] |

| Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation. | [4][14][15] |

Recommended Handling Protocols

-

Engineering Controls: Always handle 3-bromoquinoline inside a certified chemical fume hood to avoid inhalation of vapors.[14][15] Ensure an emergency eye wash station and safety shower are readily accessible.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][14]

-

First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[15] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[15]

Conclusion

While a dedicated CAS number and extensive data for 2-Cyano-3-bromoquinoline remain elusive in the public domain, a thorough understanding of its key precursor, 3-Bromoquinoline (CAS: 5332-24-1) , provides a critical foundation for its potential synthesis and exploration. This guide has detailed the physicochemical properties, analytical characterization, reactivity, applications, and safety protocols for 3-bromoquinoline. By leveraging established synthetic transformations, such as the Rosenmund-von Braun reaction, researchers can utilize this versatile building block to access a wide range of functionalized quinolines, including the cyano-substituted derivatives that are of high interest in modern drug discovery and materials science.

References

-

Şenol, G., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]

-

PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Quinoline, 3-bromo- (CAS 5332-24-1). Cheméo. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST Chemistry WebBook. Retrieved from: [Link]

-

Upadhyay, K. D., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ACS Publications. (2022). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Retrieved from: [Link]

-

National Institutes of Health. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from: [Link]

-

PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. National Library of Medicine. Retrieved from: [Link]

-

MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Retrieved from: [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from: [Link]

-

MDPI. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Retrieved from: [Link]

-

CAS. (2024). Emerging drug discovery trends explored in CAS Insights webinar. CAS. Retrieved from: [Link]

-

National Institutes of Health. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Retrieved from: [Link]

-

Royal Society of Chemistry. (2015). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. Retrieved from: [Link]

-

Heterocycles. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. The Japan Institute of Heterocyclic Chemistry. Retrieved from: [Link]

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Quinoline, 3-bromo- (CAS 5332-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 5332-24-1 Cas No. | 3-Bromoquinoline | Apollo [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 2-Cyano-3-bromoquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. Among the vast array of quinoline derivatives, those bearing cyano and bromo functionalities at the 2- and 3-positions, respectively, represent a class of compounds with significant synthetic potential. This guide provides a comprehensive technical overview of 2-Cyano-3-bromoquinoline, a key building block for the elaboration of more complex molecular architectures. We will delve into its synthesis, spectroscopic characterization, and explore its reactivity and potential applications, offering a valuable resource for researchers in the field.

Molecular Structure and Physicochemical Properties

2-Cyano-3-bromoquinoline possesses a rigid, planar heterocyclic core consisting of a fused benzene and pyridine ring. The presence of an electron-withdrawing cyano group at the 2-position and a bromine atom at the 3-position significantly influences the electronic properties and reactivity of the quinoline system.

While experimental data for 2-Cyano-3-bromoquinoline is not extensively documented in publicly available literature, we can infer some of its properties based on the well-characterized analogue, 3-bromoquinoline. It is important to note that the addition of the cyano group will alter these properties.

Table 1: Physicochemical Properties of 3-Bromoquinoline (Analogue)

| Property | Value | Source |

| CAS Number | 5332-24-1 | [1][2] |

| Molecular Formula | C₉H₆BrN | [1] |

| Molecular Weight | 208.05 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 272-278 °C | [1] |

| Melting Point | 13-15 °C | [3] |

| Density | 1.533 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.664 | [3] |

The introduction of the cyano group at the 2-position is expected to increase the molecule's polarity and potentially raise its melting and boiling points compared to 3-bromoquinoline.

Synthesis of 2-Cyano-3-bromoquinoline: Plausible Synthetic Strategies

Strategy 1: Sandmeyer-Type Reaction from an Amino Precursor

A highly plausible route to 2-Cyano-3-bromoquinoline involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities. This approach would necessitate the synthesis of a suitable amino-substituted quinoline precursor.

Workflow Diagram: Sandmeyer-Type Synthesis

Caption: Proposed Sandmeyer-type reaction pathway to 2-Cyano-3-bromoquinoline.

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromo-2-aminoquinoline is a logical starting point. The amino group provides a handle for the Sandmeyer reaction, while the bromine at the 3-position is carried through to the final product.

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a classic and reliable transformation. The use of sodium nitrite in a strong acidic medium like hydrobromic acid at low temperatures (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The introduction of the cyano group is achieved through the reaction of the diazonium salt with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.

Strategy 2: Nucleophilic Substitution on a Dihaloquinoline Precursor

An alternative strategy involves the selective nucleophilic substitution of a suitable dihaloquinoline. This approach leverages the differential reactivity of halogen atoms on the quinoline ring.

Workflow Diagram: Nucleophilic Substitution Pathway

Caption: Proposed nucleophilic substitution pathway to 2-Cyano-3-bromoquinoline.

Causality Behind Experimental Choices:

-

Starting Material: 2,3-Dibromoquinoline serves as the substrate. The bromine atom at the 2-position of the quinoline ring is generally more susceptible to nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

-

Cyanation Reagent: Copper(I) cyanide is a common and effective reagent for introducing a cyano group onto an aromatic ring via nucleophilic substitution, often requiring elevated temperatures to proceed. The choice of solvent would be critical and would likely be a high-boiling polar aprotic solvent such as DMF or NMP.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The proton at the 4-position is likely to be the most deshielded due to the anisotropic effects of the adjacent cyano group and the quinoline ring system. The protons on the benzo-fused ring will exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their substitution.

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbon atoms C2 and C3, being directly attached to the electron-withdrawing cyano and bromo groups, will have their chemical shifts significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyano-3-bromoquinoline should exhibit a sharp, strong absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. The spectrum will also show characteristic absorptions for the C=C and C=N stretching vibrations of the quinoline ring system in the 1600-1400 cm⁻¹ region, as well as C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of 2-Cyano-3-bromoquinoline will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern of bromine. Due to the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.[4]

Table 2: Predicted Spectroscopic Data for 2-Cyano-3-bromoquinoline

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. |

| ¹³C NMR | Cyano carbon signal around 115-120 ppm. |

| IR | Strong C≡N stretch around 2220-2260 cm⁻¹. |

| MS | Molecular ion peaks (M⁺ and M+2) in a ~1:1 ratio. |

Reactivity and Synthetic Utility

The 2-Cyano-3-bromoquinoline scaffold is a versatile building block in organic synthesis due to the presence of three key reactive sites: the cyano group, the bromine atom, and the quinoline ring itself.

Reactivity Overview Diagram

Caption: Overview of the potential reactivity of 2-Cyano-3-bromoquinoline.

-

Reactions of the Cyano Group: The cyano group can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine, providing access to a range of other functional groups.

-

Reactions of the Bromo Group: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide variety of substituents at the 3-position, including aryl, alkynyl, and vinyl groups.[1] The bromine can also be displaced by nucleophiles under certain conditions.

-

Reactions of the Quinoline Ring: The quinoline ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano and bromo groups will deactivate the ring and direct incoming electrophiles to specific positions. The nitrogen atom of the quinoline ring can also be oxidized to an N-oxide, which can further modify the reactivity of the ring system.

Potential Applications in Drug Discovery and Materials Science

Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The presence of the cyano and bromo groups in 2-Cyano-3-bromoquinoline makes it an attractive starting material for the synthesis of novel bioactive compounds. For instance, quinoline derivatives bearing a cyano group at the C3 position have been investigated for their role in inhibiting growth factor receptor activity.[5]

In the realm of materials science, the rigid and planar structure of the quinoline core, combined with the potential for functionalization through the cyano and bromo groups, makes 2-Cyano-3-bromoquinoline a promising scaffold for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1]

Safety and Handling

As with all laboratory chemicals, 2-Cyano-3-bromoquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance.

Conclusion

2-Cyano-3-bromoquinoline is a valuable and versatile building block in organic synthesis with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential reactivity. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this promising quinoline derivative.

References

[5] Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. [Link]

[6] Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. (2021). ACS Publications. [Link]

[7] Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2016). National Center for Biotechnology Information. [Link]

[8] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). National Center for Biotechnology Information. [Link]

[9] Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI. [Link]

[10] 3-Bromoquinoline | C9H6BrN | CID 21413. (n.d.). PubChem. [Link]

[11] Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2023). MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 2-Cyano-3-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Quinoline Scaffold and the Impact of Substitution on Solubility

Quinoline, a bicyclic aromatic heterocycle, serves as a foundational structure for a multitude of synthetic and naturally occurring compounds with diverse biological activities. The parent quinoline molecule is a colorless, hygroscopic liquid with a characteristic odor. It exhibits limited solubility in cold water but is readily soluble in hot water and a wide array of organic solvents.[1] This general solubility profile is a direct consequence of its aromatic nature and the presence of the nitrogen atom, which can participate in hydrogen bonding as an acceptor.

The introduction of substituents onto the quinoline ring can dramatically alter its physicochemical properties, including solubility. The solubility of a molecule is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a useful, albeit simplified, guide.

-

Cyano (-CN) Group: The nitrile functionality is strongly polar and can act as a hydrogen bond acceptor. Its presence can increase the polarity of the molecule.

-

Bromo (-Br) Group: Halogen substituents, such as bromine, increase the molecular weight and polarizability of the molecule. The carbon-bromine bond introduces a dipole moment, contributing to the overall polarity.

The combined effect of these two groups on the 2 and 3 positions of the quinoline ring in 2-Cyano-3-bromoquinoline is expected to result in a compound with moderate polarity. Consequently, it is predicted to have low solubility in water and higher solubility in polar aprotic and some polar protic organic solvents.

Physicochemical Properties of Related Compounds

To inform our understanding of 2-Cyano-3-bromoquinoline, it is instructive to examine the known properties of closely related analogs.

| Property | 3-Bromoquinoline | 2-Bromoquinoline | Quinoline |

| Molecular Formula | C₉H₆BrN | C₉H₆BrN | C₉H₇N |

| Molecular Weight | 208.05 g/mol | 208.05 g/mol | 129.16 g/mol |

| Appearance | Light yellow liquid | Yellow oil | Colorless liquid |

| Melting Point | 13-15 °C[2][3] | 48-49 °C | -15.6 °C |

| Boiling Point | 274-276 °C[2] | Not specified | 237.7 °C |

| logP (calculated) | 2.997[4] | Not specified | 2.04 |

| Water Solubility | 103 mg/L at 25°C (predicted)[2] | Not specified | Slightly soluble in cold water, readily soluble in hot water[1] |

| Organic Solvent Solubility | Soluble in alcohol, ether, and carbon disulfide[5] | Soluble in diethyl ether, chloroform, and benzene[2] | Readily soluble in most organic solvents[1] |

Note: The data for 2-Cyano-3-bromoquinoline is not available in the cited literature and would need to be determined experimentally.

Synthesis and Characterization of 2-Cyano-3-bromoquinoline

A prerequisite for any solubility study is the availability of a pure, well-characterized sample of the compound of interest. While a specific, detailed synthesis for 2-Cyano-3-bromoquinoline is not extensively documented, a plausible synthetic route can be proposed based on established quinoline chemistry.

Proposed Synthesis

A potential synthetic route could involve the bromination of a 2-cyanoquinoline precursor or the cyanation of a 3-bromo-2-chloroquinoline intermediate. Given the reactivity of the quinoline ring system, direct bromination of 2-cyanoquinoline would likely require careful control of reaction conditions to achieve the desired regioselectivity. A more controlled approach might involve a multi-step synthesis, for instance, starting from a suitable aniline derivative and constructing the substituted quinoline ring.

A general procedure for the synthesis of a related compound, 2-bromoquinoline, involves the reaction of 1-methylquinolin-2(1H)-one with triphenylphosphine and dibromoisocyanuric acid.[6] Another approach is the reaction of quinoline-2-carboxylic acid with sodium carbonate, sodium bromide, and tert-butyl hypochlorite.[6] These methods could potentially be adapted for the synthesis of 2-Cyano-3-bromoquinoline or its precursors.

Characterization

Once synthesized, the identity and purity of 2-Cyano-3-bromoquinoline must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern, which will be characteristic due to the presence of bromine.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile group (typically around 2220-2260 cm⁻¹).

-

Melting Point Analysis: To assess the purity of the crystalline solid.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[7][8][9][10] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol for Shake-Flask Solubility Measurement

Materials:

-

Pure, characterized 2-Cyano-3-bromoquinoline

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide, ethyl acetate, dichloromethane, toluene)

-

Deionized water

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvents used)

-

Volumetric flasks and pipettes

-

Validated HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation:

-

Add an excess amount of 2-Cyano-3-bromoquinoline (e.g., 5-10 mg) to a series of glass vials. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Accurately add a known volume (e.g., 2 mL) of each solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the minimum required shaking time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Cyano-3-bromoquinoline of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The mobile phase and column should be chosen to provide good peak shape and resolution for 2-Cyano-3-bromoquinoline.

-

Dilute the filtered sample solutions with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample solutions by HPLC and determine the concentration of 2-Cyano-3-bromoquinoline from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of 2-Cyano-3-bromoquinoline in each solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of 2-Cyano-3-bromoquinoline at 25°C (Hypothetical Data)

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Water | Polar Protic | 80.1 | < 0.1 |

| Methanol | Polar Protic | 32.7 | Value to be determined |

| Ethanol | Polar Protic | 24.5 | Value to be determined |

| Acetonitrile | Polar Aprotic | 37.5 | Value to be determined |

| Acetone | Polar Aprotic | 20.7 | Value to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Value to be determined |

| Ethyl Acetate | Moderately Polar | 6.0 | Value to be determined |

| Dichloromethane | Nonpolar | 9.1 | Value to be determined |

| Toluene | Nonpolar | 2.4 | Value to be determined |

The results from this systematic study will provide a comprehensive solubility profile of 2-Cyano-3-bromoquinoline. This data is invaluable for:

-

Drug Discovery and Development: Selecting appropriate solvents for in vitro and in vivo studies, and for formulation development. Poor aqueous solubility can be a major hurdle in drug development, and early characterization allows for the implementation of solubility enhancement strategies if needed.

-

Chemical Synthesis and Purification: Choosing suitable solvents for reactions and for purification techniques such as recrystallization.

-

Materials Science: Understanding its miscibility and compatibility with other materials in the development of new functional materials.

Conclusion

While direct, quantitative solubility data for 2-Cyano-3-bromoquinoline is not currently available in the public domain, this technical guide provides a robust framework for its determination. By understanding the physicochemical properties of the parent quinoline scaffold and the influence of its substituents, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol for the shake-flask method, coupled with a validated HPLC analytical procedure, offers a reliable means to generate the precise solubility data required for advancing research and development involving this promising compound. This systematic approach ensures the scientific integrity and trustworthiness of the generated data, which is a critical foundation for any subsequent application.

References

- AMIDON G L, LENNEMAS H, SHAH V P, et al. A theoretical basis for a biopharmaceutic drug classification:the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharm Res, 1995,12(3):413-420.

- XIONG Jing, ZHANG Tao, XU Ming-zhe, JIN Shao-hong. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments[J]. Chinese Pharmaceutical Journal, 2019, 54(16): 1349-1354.

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018.

- Enamine. Shake-Flask Solubility Assay. Accessed January 22, 2026.

- BioAssay Systems. Solubility Testing – Shake Flask Method. Accessed January 22, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]. Accessed January 22, 2026.

-

Cheméo. Chemical Properties of Quinoline, 3-bromo- (CAS 5332-24-1). [Link]. Accessed January 22, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21413, 3-Bromoquinoline. [Link]. Accessed January 22, 2026.

-

Wikipedia. Quinoline. [Link]. Accessed January 22, 2026.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]

- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline, 3-bromo- (CAS 5332-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

Synthesis of 2-Cyano-3-bromoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-3-bromoquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and characterization data. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this versatile compound in their respective fields.

Introduction

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. Among the myriad of substituted quinolines, 2-cyano-3-bromoquinoline stands out as a particularly useful intermediate. The presence of both a cyano group and a bromine atom at positions 2 and 3, respectively, provides two orthogonal reactive sites for further chemical elaboration, making it a highly versatile precursor for the synthesis of complex molecular architectures.[3] Specifically, quinoline derivatives bearing a cyano group at the C3 position have been shown to play crucial roles in biological systems by inhibiting growth factor receptor activity, thereby modulating cell growth and proliferation.[3][4]

This guide will explore the most pertinent and practical synthetic routes to 2-cyano-3-bromoquinoline, with a focus on providing detailed, actionable protocols and explaining the chemical principles that underpin these methodologies.

Synthetic Strategies

The synthesis of 2-cyano-3-bromoquinoline can be approached through several strategic disconnections. The most common and effective methods involve either the introduction of a cyano group onto a pre-functionalized 3-bromoquinoline core or the construction of the quinoline ring with the desired substituents already in place. This guide will focus on two primary, reliable methods:

-

The Sandmeyer Reaction: A classical and robust method for the introduction of a cyano group from an amino precursor.

-

Palladium-Catalyzed Cyanation: A modern, efficient, and often high-yielding approach for the conversion of an aryl halide to a nitrile.

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable means to replace a primary aromatic amino group with a variety of substituents, including halides, and in this case, a cyano group, via a diazonium salt intermediate.[5][6] This pathway to 2-cyano-3-bromoquinoline commences with 3-bromoquinolin-2-amine as the starting material.

Step 1: Diazotization of 3-Bromoquinolin-2-amine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-bromoquinolin-2-amine (1.0 eq.) in a mixture of concentrated hydrobromic acid (48%, 3.0 eq.) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The addition should be slow enough to control the evolution of any nitrogen oxides.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical to prevent premature decomposition and ensure a high yield of the desired product.[5]

-

Acidic Conditions (HBr): The presence of a strong acid is necessary for the in situ formation of nitrous acid (HNO₂) from sodium nitrite, which is the diazotizing agent. Hydrobromic acid is used here to maintain a consistent halide environment for the subsequent displacement.

Step 2: Cyanation of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water.

-

Heat this solution to 60-70 °C with stirring.

-

Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, manageable effervescence.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Causality Behind Experimental Choices:

-

Copper(I) Cyanide (CuCN): Cu(I) salts are essential catalysts in the Sandmeyer reaction. They facilitate the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent substitution with the cyanide nucleophile.[6]

-

Potassium Cyanide (KCN): The excess cyanide ions help to solubilize the copper(I) cyanide by forming the tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is a more effective cyanating agent.

-

Heating: The displacement of the diazonium group with the cyanide nucleophile requires thermal energy to proceed at a reasonable rate.

Step 3: Work-up and Purification

-

Make the reaction mixture strongly alkaline by the addition of a concentrated sodium hydroxide solution. This will decompose any remaining cyanide salts and precipitate copper salts.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-cyano-3-bromoquinoline.

Synthesis via Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis due to their high efficiency, functional group tolerance, and generally mild reaction conditions. The cyanation of an aryl halide, such as 3-bromo-2-chloroquinoline, offers a direct and often high-yielding route to the desired nitrile.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-bromoquinoline from 3-bromoquinolin-2-amine

This guide provides a comprehensive overview of the synthesis of 2-cyano-3-bromoquinoline from 3-bromoquinolin-2-amine, a transformation of significant interest to researchers and professionals in drug development and organic synthesis. This conversion is a classic example of the Sandmeyer reaction, a powerful tool for the introduction of a cyano group onto an aromatic ring.[1][2][3]

Introduction: The Strategic Importance of the Cyano-Bromoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of cyano and bromo substituents at the 2- and 3-positions, respectively, provides a versatile platform for further chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the bromo substituent is amenable to various cross-coupling reactions, enabling the construction of complex molecular architectures. This dual functionality makes 2-cyano-3-bromoquinoline a valuable intermediate in the synthesis of novel bioactive molecules.[4][5][6][7][8]

Reaction Overview: A Sandmeyer Cyanation Approach

The synthesis of 2-cyano-3-bromoquinoline from 3-bromoquinolin-2-amine is achieved through a Sandmeyer reaction. This process involves two key steps:

-

Diazotization: The primary aromatic amine, 3-bromoquinolin-2-amine, is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[9][10][]

-

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a cyano group, yielding the desired 2-cyano-3-bromoquinoline.[1][2][12]

This reaction is an example of a radical-nucleophilic aromatic substitution.[1][2] The copper(I) catalyst plays a crucial role in the single-electron transfer process that initiates the radical mechanism.[3]

Visualizing the Transformation

Reaction Pathway

Caption: The two-step synthesis of 2-cyano-3-bromoquinoline.

Detailed Mechanistic Insights

Part 1: The Diazotization of 3-bromoquinolin-2-amine

The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite and a strong acid, such as sulfuric acid.[10][13] The lone pair of the amino group on 3-bromoquinolin-2-amine then attacks the nitrosonium ion. A series of proton transfers follows, ultimately leading to the formation of a stable diazonium salt and the elimination of water.[10] Maintaining a low temperature (0-5 °C) is critical during this step to prevent the premature decomposition of the unstable diazonium salt.

Part 2: The Copper-Catalyzed Cyanation

The Sandmeyer cyanation step is believed to proceed through a radical mechanism.[1][3] A single electron is transferred from the copper(I) cyanide to the diazonium salt. This results in the formation of a neutral aryl radical and the release of nitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the final product, 2-cyano-3-bromoquinoline.

Experimental Workflow

Caption: A visual representation of the key experimental steps.

Quantitative Data and Reagent Considerations

| Reagent | Molar Ratio (relative to starting amine) | Key Considerations |

| 3-bromoquinolin-2-amine | 1.0 | Ensure high purity of the starting material. |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 | Use a slight excess to ensure complete diazotization. Prepare a fresh aqueous solution. |

| Sulfuric Acid (H₂SO₄) | 2.0 - 3.0 | Provides the acidic medium for diazotization. |

| Copper(I) Cyanide (CuCN) | 1.0 - 1.5 | A stoichiometric amount is often used for better reactivity.[2] |

| Potassium Cyanide (KCN) | 1.0 - 1.5 | Helps to solubilize the CuCN by forming the [Cu(CN)₂]⁻ complex. |

Detailed Experimental Protocol

Materials:

-

3-bromoquinolin-2-amine

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Part 1: Diazotization

-

In a flask equipped with a magnetic stirrer and a thermometer, carefully dissolve 3-bromoquinolin-2-amine in a dilute solution of sulfuric acid in water.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part 2: Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Gently warm the mixture if necessary to aid dissolution.

-

Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Once the addition is complete, gently heat the reaction mixture to 50-60 °C. The evolution of nitrogen gas should be observed.

-

Maintain the temperature and continue stirring until the gas evolution ceases, indicating the completion of the reaction.

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 2-cyano-3-bromoquinoline.

Safety and Hazard Management: A Critical Imperative

This synthesis involves the use of highly toxic and hazardous materials. A thorough understanding of the risks and adherence to strict safety protocols are paramount.

-

Copper(I) Cyanide (CuCN): This substance is acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14][15] It is a skin and eye irritant.[14] Contact with acids liberates highly toxic hydrogen cyanide gas.[15][16] All manipulations involving copper(I) cyanide must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[15]

-

Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and can enhance the combustion of other substances.[17][18] It is toxic if swallowed and can cause serious eye irritation.[19] It may explode if heated above 530°C.[18] Store it separately from combustible materials, reducing agents, and acids.[18][20]

-

Strong Acids (e.g., H₂SO₄): Concentrated sulfuric acid is highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care, always adding acid to water, never the other way around.

-

Cyanide Compounds: All cyanide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines. A common quenching procedure involves treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate.

Conclusion: A Versatile Synthesis with Broad Applicability

The Sandmeyer cyanation of 3-bromoquinolin-2-amine provides a reliable and scalable route to 2-cyano-3-bromoquinoline. This intermediate is a valuable building block for the synthesis of a wide range of functionalized quinoline derivatives with potential applications in drug discovery and materials science. By understanding the underlying reaction mechanism and adhering to stringent safety protocols, researchers can effectively utilize this powerful synthetic transformation to advance their scientific endeavors.

References

- Exposome-Explorer. (2013). Acutely Toxic Chemicals (ATC) - Copper Cyanide.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Copper (I) Cyanide, 99%.

- ChemicalBook. (2023). Copper(I) Cyanide - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Copper-I-Cyanide - Safety Data Sheet.

- CAMEO Chemicals - NOAA. (n.d.). COPPER CYANIDE.

- New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- BASF. (2023). Safety Data Sheet - Sodium Nitrite.

- International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE.

-

ResearchGate. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.

- West Liberty University. (2005). Sodium nitrite MSDS.

- Journal of the Brazilian Chemical Society. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

-

Journal of the Iranian Chemical Society. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.

- SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2015). Rediscovered synthesis of 3-cyanoquinoline derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

ACS Publications. (n.d.). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

-

Wiley Online Library. (2024). Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Quinoline, 3-bromo- (CAS 5332-24-1). Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [mdpi.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 12. Cyanation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. COPPER CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. nj.gov [nj.gov]

- 18. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 19. download.basf.com [download.basf.com]

- 20. carlroth.com:443 [carlroth.com:443]

Spectroscopic Profile of 2-Cyano-3-bromoquinoline: A Technical Guide for Researchers

Introduction

2-Cyano-3-bromoquinoline is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted quinoline, it serves as a valuable scaffold for the synthesis of novel bioactive molecules and functional materials.[1][2] The strategic placement of the cyano and bromo substituents on the quinoline core offers multiple avenues for chemical modification, making a thorough understanding of its structural and electronic properties essential for its application in drug discovery and organic synthesis.[2][3]

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Cyano-3-bromoquinoline. While experimental spectra for this specific molecule are not widely available, this guide, grounded in the principles of spectroscopic analysis of related quinoline derivatives, presents predicted data and detailed methodologies for its unambiguous identification. The following sections will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights into the structural nuances of this important synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 2-Cyano-3-bromoquinoline, with the IUPAC name 3-bromoquinoline-2-carbonitrile, is presented below. The key functional groups that will be interrogated by various spectroscopic techniques are the quinoline ring system, the cyano group (C≡N), and the carbon-bromine bond.

Caption: Molecular structure of 2-Cyano-3-bromoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[4] For 2-Cyano-3-bromoquinoline, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.[4][5]

¹H NMR Spectroscopy

Predicted Data

The ¹H NMR spectrum of 2-Cyano-3-bromoquinoline is expected to exhibit five distinct signals in the aromatic region. The electron-withdrawing effects of the cyano and bromo groups, along with the nitrogen atom in the quinoline ring, will cause the protons to resonate at relatively downfield chemical shifts.[3][5]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.3 - 8.5 | s |

| H-5 | 7.9 - 8.1 | d |

| H-6 | 7.6 - 7.8 | t |

| H-7 | 7.8 - 8.0 | t |

| H-8 | 8.1 - 8.3 | d |

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum is as follows:[4][5]

-

Sample Preparation: Weigh approximately 5-10 mg of 2-Cyano-3-bromoquinoline and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Acquisition: Acquire the Free Induction Decay (FID) by co-adding 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Interpretation

The proton at the C4 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the influence of the adjacent bromo and cyano groups. The protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with their neighboring protons.

¹³C NMR Spectroscopy

Predicted Data

The proton-decoupled ¹³C NMR spectrum of 2-Cyano-3-bromoquinoline should display ten distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the one carbon of the cyano group. Quaternary carbons, those without attached protons, are expected to show weaker signals.[6]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 145 - 150 | Quaternary, attached to CN |

| C3 | 120 - 125 | Quaternary, attached to Br |

| C4 | 138 - 142 | |

| C4a | 128 - 132 | Quaternary |

| C5 | 129 - 133 | |

| C6 | 127 - 131 | |

| C7 | 130 - 134 | |

| C8 | 125 - 129 | |

| C8a | 148 - 152 | Quaternary |

| CN | 115 - 120 | Quaternary |

Experimental Protocol

The acquisition of a ¹³C NMR spectrum generally requires a longer acquisition time compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is often preferred.

-

Instrument Setup: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. Key parameters include a wider spectral width (0-200 ppm), a longer acquisition time, and a greater number of scans.

-

Data Acquisition: Co-add a sufficient number of scans (typically several hundred to thousands) to obtain a spectrum with a good signal-to-noise ratio.

Interpretation

The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents and their position within the quinoline ring.[7] The carbons directly attached to the electron-withdrawing cyano and bromo groups (C2 and C3) will have their resonances shifted. The cyano carbon is expected to appear in the 115-120 ppm range.[7]

Caption: General workflow for NMR spectroscopic analysis.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[4][8] For 2-Cyano-3-bromoquinoline, MS is particularly useful for confirming the presence of the bromine atom.

Predicted Data

The mass spectrum of 2-Cyano-3-bromoquinoline will be characterized by a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[4]

| m/z | Ion | Notes |

| 234/236 | [C₁₀H₅BrN₂]⁺• | Molecular ion (M⁺•), ~1:1 ratio |

| 155 | [M - Br]⁺ | Loss of a bromine atom |

| 128 | [C₉H₅N]⁺ | Further fragmentation |

Experimental Protocol

A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Interpretation

The most diagnostic feature in the mass spectrum of 2-Cyano-3-bromoquinoline will be the isotopic pattern of the molecular ion. The presence of two peaks of nearly equal intensity at m/z 234 and 236 provides definitive evidence for the presence of one bromine atom in the molecule. Fragmentation patterns, such as the loss of a bromine radical, can provide further structural information.

Caption: Proposed fragmentation pathway for 2-Cyano-3-bromoquinoline in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Predicted Data

The IR spectrum of 2-Cyano-3-bromoquinoline will show characteristic absorption bands for the cyano group, the aromatic quinoline ring, and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, sharp | C≡N stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to strong | C=C and C=N ring stretching |

| Below 800 | Medium to strong | C-Br stretch |

Experimental Protocol

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Interpretation

The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.[10] The presence of bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions will confirm the aromatic nature of the quinoline ring.[11][12] A band in the fingerprint region, below 800 cm⁻¹, can be attributed to the C-Br stretching vibration.[11]

Conclusion

The comprehensive spectroscopic characterization of 2-Cyano-3-bromoquinoline is crucial for its application in synthetic and medicinal chemistry. This technical guide provides a detailed framework for its identification using NMR, MS, and IR spectroscopy. The predicted data, based on established principles and analysis of related compounds, offers a reliable reference for researchers. The synergistic use of these analytical techniques will provide unambiguous structural confirmation, ensuring the integrity of this valuable chemical building block in further research and development endeavors.

References

- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.

- Benchchem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- NIH. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.

- PMC - PubMed Central. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.

- TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.

- MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Benchchem. (n.d.). 2-Cyano-3-hydroxyquinoline: A Versatile Intermediate in Organic Synthesis.

- Benchchem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- PMC - NIH. (n.d.). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents.

- YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- PubChemLite. (n.d.). 2-bromo-5-cyano-3-picoline (C7H5BrN2).

- Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of 2-Cyano-3-hydroxyquinoline.

- Chem-Impex. (n.d.). 3-Bromoquinoline.

- National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook.

- PubChem. (n.d.). 3-Bromoquinoline.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Doc Brown's Chemistry. (2026, January 3). Infrared Spectroscopy.

- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX.

- Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.

- ChemScene. (n.d.). 3-Bromoquinoline.

- YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- ChemicalBook. (n.d.). 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR spectrum.

- SpectraBase. (n.d.). 3-Bromo-2-(m-tolyl)quinoline - Optional[MS (GC)] - Spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry of 2-Cyano-3-bromoquinoline

This guide provides a comprehensive exploration of the mass spectrometric behavior of 2-Cyano-3-bromoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core principles of its ionization and fragmentation, offering both theoretical insights and practical, field-proven protocols. Our focus is on elucidating the structural information that can be gleaned from mass spectral data, thereby empowering confident identification and characterization of this molecule.

The Structural Context: Understanding 2-Cyano-3-bromoquinoline

Before venturing into its mass spectrometric analysis, it is crucial to understand the molecular architecture of 2-Cyano-3-bromoquinoline. The molecule consists of a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. A cyano (-C≡N) group is attached at the 2-position and a bromine atom at the 3-position. This specific arrangement of functional groups dictates its chemical reactivity and, consequently, its fragmentation pattern upon ionization.